(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" belongs to a class of methanone derivatives featuring a piperazine core linked to heterocyclic moieties via a ketone bridge. The target molecule combines a 5-chlorothiophene group (electron-withdrawing substituent) with a 4,6-difluorobenzo[d]thiazole moiety, which may enhance metabolic stability and receptor binding affinity . Piperazine-methanone scaffolds are recurrent in pharmacological agents, as seen in compounds like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21), which shares the piperazine-ketone backbone but differs in substituents . The fluorine and chlorine atoms in the target compound likely influence electronic properties, solubility, and intermolecular interactions, as observed in structurally related analogs .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N3OS2/c17-13-2-1-11(24-13)15(23)21-3-5-22(6-4-21)16-20-14-10(19)7-9(18)8-12(14)25-16/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKQKHEQLYRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common synthetic route includes the following steps:
Preparation of 5-Chlorothiophen-2-yl moiety: : This can be achieved through the chlorination of thiophene.
Synthesis of 4,6-difluorobenzo[d]thiazol-2-yl moiety: : This involves the fluorination of benzo[d]thiazole.
Coupling of the two moieties: : The final step involves the coupling of the chlorothiophene and difluorobenzothiazole moieties using piperazine as a linker.
Industrial Production Methods
Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. This includes maintaining specific temperatures, pressures, and reaction times, as well as using appropriate catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications include the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Methanone Derivatives with Thiophene/Benzothiazole Substituents
Compounds featuring piperazine-methanone cores linked to thiophene or benzothiazole groups exhibit distinct physicochemical and biological properties based on substituent variations:
- Key Observations: Halogenation (Cl, F) in the target compound may reduce metabolic degradation compared to non-halogenated analogs like compound 9eb .
Benzothiazole-Piperazine Derivatives with Variable Substituents
Benzothiazole-piperazine hybrids demonstrate how substituents impact molecular properties:
- Key Observations :
- Fluorination in the target compound’s benzothiazole may improve bioavailability compared to sulfur-linked analogs (e.g., 5j and 5k) .
- The urea derivatives in (e.g., 11a–11o) show that electron-withdrawing groups (Cl, F, CF₃) increase molecular weight and influence yields (85–88%) , suggesting similar synthetic efficiency for the target compound.
Impact of Sulfonyl and Aryl Groups on Physical Properties
Methanone derivatives with sulfonyl/aryl modifications highlight substituent effects:
| Compound Name | Sulfonyl/Aryl Group | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 9ea | 4-Methoxyphenylsulfonyl | 232–234 | 86 |
| 9ec | 4-Chlorophenylsulfonyl | 245–247 | 80 |
| 9ed | Phenylsulfonyl | >350 | 75 |
- Key Observations :
- Bulky substituents (e.g., phenylsulfonyl in 9ed) correlate with higher melting points, suggesting increased crystallinity . The target compound’s 4,6-difluorobenzo[d]thiazole group may similarly enhance thermal stability.
- Chlorine substituents (as in 9ec) reduce yields slightly compared to methoxy groups, possibly due to steric or electronic effects .
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components include a thiophene ring, a piperazine moiety, and a difluorobenzo[d]thiazole unit, which together suggest diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that contribute to its reactivity and biological activity:
- Thiophene Ring : Known for its ability to undergo electrophilic substitution reactions.
- Piperazine Moiety : Often associated with psychoactive and antimicrobial properties.
- Difluorobenzo[d]thiazole Unit : Imparts unique electronic properties that may enhance biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiophene and thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can demonstrate moderate to excellent antimicrobial effects against various bacterial strains. The presence of the piperazine moiety is often linked to enhanced activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural diversity suggests potential applications in cancer therapy. The unique combination of halogenated thiophene and difluorobenzo[d]thiazole moieties may lead to distinct interactions with biological targets involved in cancer progression. Molecular docking studies have indicated promising binding affinities with proteins implicated in tumor growth .
The mechanism of action for this compound likely involves multiple pathways:
- Inhibition of Enzymatic Activity : Interaction with enzymes critical for cell proliferation.
- Disruption of Cellular Signaling : Modulation of pathways related to apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or piperazine components can significantly affect efficacy. For example, substituents on the piperazine ring can enhance solubility and bioavailability, while variations in the thiophene ring can alter reactivity towards biological targets.
Comparative Analysis with Analog Compounds
A comparative analysis with similar compounds highlights the unique attributes of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (5-Bromothiophen-2-yl)(4-(benzo[d]thiazol-2-yl)methanone) | Bromine substitution on thiophene | Potential anticancer activity |
| (4-Chlorobenzoyl)(4-(6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine | Chlorobenzoyl group | Anti-inflammatory properties |
| (5-Methylthiophen-2-yl)(3-(difluoromethyl)phenyl)methanone | Methyl substitution on thiophene | Antimicrobial activity |
The unique combination of halogenated groups in this compound may confer distinct pharmacological profiles compared to its analogs, potentially leading to novel therapeutic applications.
Case Studies
Recent studies have focused on evaluating the in vitro efficacy of this compound against specific cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics.
- Bacterial Strains : In vitro assays indicated that the compound exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
